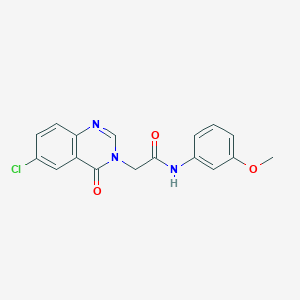![molecular formula C18H16N4O3 B11990044 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-MEO-phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-MEO-phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the carboxylic acid group: This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Condensation with 3-hydroxy-benzylidene-hydrazide: The final step involves the condensation of the pyrazole carboxylic acid with 3-hydroxy-benzylidene-hydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the benzylidene-hydrazide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It could be explored for its potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It could be studied for its potential antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other valuable compounds.
Pharmaceuticals: The compound may be explored for its potential use in the formulation of new drugs.
作用機序
The mechanism of action of 5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share structural similarities with the compound .
Hydrazide Derivatives: Compounds such as isoniazid and hydralazine are examples of hydrazide derivatives with known biological activities.
Uniqueness
The uniqueness of 5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C18H16N4O3 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-7-5-13(6-8-15)16-10-17(21-20-16)18(24)22-19-11-12-3-2-4-14(23)9-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChIキー |
VGRGBWWVVHTABU-YBFXNURJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)
![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)
![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
